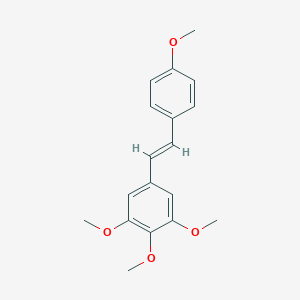

3,4,5,4'-Tetramethoxystilbene

Descripción general

Descripción

3,4,5,4’-Trans-tetrametoxiestilbeno, comúnmente conocido como DMU-212, es un análogo sintético del resveratrol. El resveratrol es un compuesto natural que se encuentra en diversas plantas, incluidas las uvas, las moras y los cacahuetes. DMU-212 ha ganado una atención significativa debido a su mayor actividad antiproliferativa y biodisponibilidad en comparación con el resveratrol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de DMU-212 implica varios pasos, comenzando con la preparación de sulfuros. Se agrega hidróxido de potasio en polvo a una solución desgasificada de tiol en etanol a 0 °C. Después de agitar durante 0,5 horas, se agrega una solución desgasificada de bromuro en etanol, y se permite que la mezcla se caliente a temperatura ambiente durante 12 horas. Luego, se elimina el solvente y el residuo resultante se purifica mediante cromatografía en columna flash .

Métodos de Producción Industrial

Los métodos de producción industrial de DMU-212 no están ampliamente documentados en la literatura. La ruta sintética descrita anteriormente se puede escalar para la producción industrial con modificaciones apropiadas para garantizar la eficiencia y la rentabilidad.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes enzymatic and chemical oxidation, producing bioactive metabolites:

-

Cytochrome P450 (CYP)-mediated oxidation : Metabolites include 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214), formed via O-demethylation at the 3' position .

-

Non-enzymatic oxidation : Reacts with oxidizing agents like hydrogen peroxide to generate quinone derivatives .

Table 1: Oxidation Pathways and Products

| Reaction Type | Reagents/Conditions | Major Product(s) | Biological Relevance |

|---|---|---|---|

| CYP1A1/1B1 oxidation | Liver microsomes, NADPH | DMU-214 (hydroxylated analog) | Enhanced anticancer activity |

| Chemical oxidation | H₂O₂, Fe³⁺ | Quinones | Pro-oxidant effects in cells |

Reduction Reactions

Hydrogenation of the central double bond yields dihydro derivatives:

-

Catalytic hydrogenation : Pd/C in ethanol reduces the ethylene bond, producing 3,4,5,4'-tetramethoxybibenzyl .

-

Biological reduction : Intracellular reductases may modify the compound’s electronic structure to enhance DNA intercalation .

Substitution Reactions

The methoxy groups participate in nucleophilic aromatic substitution (NAS) under controlled conditions:

-

Demethylation : Boron tribromide (BBr₃) in dichloromethane cleaves methoxy groups, yielding polyhydroxylated stilbenes .

-

Halogenation : Iodine in acetic acid substitutes methoxy groups with iodine atoms at positions 3 and 5 .

Table 2: Substitution Reactions and Outcomes

| Reagent | Conditions | Position Modified | Product Application |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C | 3',4' | Precursor for resveratrol analogs |

| I₂/AcOH | Reflux, 12 h | 3,5 | Radiolabeled probes for imaging |

Metabolic Transformations

In vivo studies reveal complex metabolic pathways:

-

Phase I metabolism : Hepatic CYP450 enzymes produce hydroxylated and demethylated metabolites .

-

Phase II conjugation : Glucuronidation and sulfation at phenolic groups enhance water solubility for renal excretion .

Photochemical Reactivity

UV irradiation induces structural changes:

-

Isomerization : Converts the trans isomer to cis-3,4,5,4'-tetramethoxystilbene, altering tubulin-binding affinity .

-

Photodegradation : Forms radicals under UV light, contributing to pro-apoptotic effects in cancer cells.

Key Research Findings

-

DMU-214 (a primary metabolite) shows 2.5-fold greater cytotoxicity than the parent compound in ovarian cancer cells (IC₅₀ = 0.7 μM vs. 1.8 μM) .

-

Demethylation at the 4' position enhances STAT3 inhibition by 40% compared to the native compound .

-

Hydrogenation derivatives exhibit reduced antiproliferative activity, confirming the critical role of the ethylene bond .

Reaction Mechanism Insights

Aplicaciones Científicas De Investigación

Anticancer Properties

1.1 Mechanism of Action

DMU-212 exhibits strong antiproliferative effects against various cancer cell lines, including ovarian and melanoma cells. Its mechanism involves the induction of apoptosis and cell cycle arrest through the activation of multiple signaling pathways such as MAPK and NF-κB . Notably, it has shown to be more effective than resveratrol in inhibiting cancer cell growth due to its enhanced ability to modulate apoptotic pathways .

1.2 In Vitro Studies

A study demonstrated that DMU-212 significantly inhibited the proliferation of A375 melanoma cells by inducing apoptosis and disrupting cell cycle progression . Another investigation using ovarian cancer cell lines (A-2780 and SKOV-3) revealed that DMU-212's metabolite, DMU-214, exhibited even greater cytotoxicity than the parent compound .

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ovarian Cancer | A-2780 | 0.7 | Apoptosis induction via p53 modulation |

| Melanoma | A375 | 10 | MAPK pathway activation leading to apoptosis |

| Breast Cancer | MCF-7 | 2.5 | Inhibition of CYP1B1 leading to reduced tumor volume |

Anti-Angiogenic Effects

DMU-212 has been shown to possess anti-angiogenic properties by inhibiting endothelial cell proliferation and migration. It effectively reduces vascular endothelial growth factor (VEGF) signaling, which is crucial for angiogenesis . This property makes it a potential candidate for treating diseases characterized by abnormal blood vessel formation.

2.1 In Vivo Studies

In vivo studies using mouse models demonstrated that DMU-212 significantly reduced angiogenesis in Matrigel plug assays and chick chorioallantoic membrane assays . The compound's ability to inhibit VEGFR-mediated signaling pathways further supports its potential as an anti-cancer agent.

Cardioprotective Effects

Research indicates that DMU-212 may offer cardioprotective benefits by modulating oxidative stress and improving endothelial function. Its derivatives have shown promise in treating conditions like pulmonary arterial hypertension by inhibiting smooth muscle cell proliferation and promoting apoptosis in these cells .

| Condition | Effect | Mechanism |

|---|---|---|

| Pulmonary Arterial Hypertension | Inhibition of smooth muscle proliferation | Induction of apoptosis via TRPC4 pathway |

| Endothelial Dysfunction | Improved vascular responses | Enhanced nitric oxide availability |

Neuroprotective Activity

Emerging studies suggest that DMU-212 may also exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to reduce oxidative stress markers positions it as a candidate for further research in this area .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, indicating its versatility beyond anticancer applications. This includes effectiveness against certain strains of bacteria and fungi, suggesting potential uses in treating infections .

Mecanismo De Acción

DMU-212 ejerce sus efectos a través de varios objetivos y vías moleculares. Induce la apoptosis y el arresto del ciclo celular en las células cancerosas mediante la regulación de la expresión de proteínas relacionadas con el ciclo celular, como p21 y ciclina B1. Además, DMU-212 promueve la activación de AMPK y regula a la baja la expresión de EGFR y la fosforilación de PI3K, Akt y ERK .

Comparación Con Compuestos Similares

DMU-212 se compara a menudo con el resveratrol debido a sus similitudes estructurales. DMU-212 tiene varias propiedades únicas que lo distinguen del resveratrol:

Mayor Biodisponibilidad: Se ha demostrado que DMU-212 atraviesa la barrera hematoencefálica más fácilmente que el resveratrol, lo que da como resultado niveles más altos en el cerebro, el intestino delgado y la mucosa colónica.

Diferentes Mecanismos de Acción: Mientras que el resveratrol induce el arresto del ciclo celular G0/G1, DMU-212 induce predominantemente el arresto G2/M.

Actividad Antiproliferativa Mejorada: DMU-212 exhibe una mayor actividad antiproliferativa en comparación con el resveratrol, lo que lo convierte en un compuesto más potente para la investigación del cáncer.

Otros compuestos similares incluyen la combretastatina y varios derivados basados en estilbeno, que también exhiben una actividad biológica significativa y posibles aplicaciones terapéuticas .

Conclusión

DMU-212 es un compuesto prometedor con una amplia gama de aplicaciones en la investigación científica. Su mayor biodisponibilidad, mecanismos de acción únicos y potente actividad antiproliferativa lo convierten en un candidato valioso para futuras investigaciones y desarrollo en los campos de la química, la biología, la medicina y la industria.

Actividad Biológica

3,4,5,4'-Tetramethoxystilbene (TMS), a synthetic derivative of resveratrol, has garnered attention for its potential biological activities, particularly in cancer research. This article explores the compound's biological activity through various studies, emphasizing its anti-cancer properties and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of four methoxy groups that replace hydroxyl groups found in resveratrol. This modification enhances its metabolic stability and bioavailability, making it a promising candidate for therapeutic applications.

Overview

Numerous studies have demonstrated that TMS exhibits significant anti-proliferative effects across various cancer cell lines. Its mechanisms include inducing apoptosis, cell cycle arrest, and modulation of key signaling pathways.

In Vitro Studies

- Breast and Ovarian Cancer : TMS showed potent anti-proliferative activity in breast (A375) and ovarian cancer cell lines (A-2780 and SKOV-3). The compound was found to induce apoptosis via the activation of the mitogen-activated protein kinase (MAPK) pathway and the expression of pro-apoptotic proteins .

- Melanoma : In human melanoma cells, TMS inhibited cell proliferation by promoting apoptosis and disrupting the cell cycle. It activated ERK1/2 signaling pathways, which are crucial for cell growth and survival .

- Non-Small Cell Lung Cancer (NSCLC) : TMS selectively targeted gefitinib-resistant NSCLC cells by elevating intracellular calcium levels and inducing endoplasmic reticulum stress. This led to caspase-independent apoptosis and autophagy activation .

Comparative Analysis with Resveratrol

TMS has been shown to exert stronger antiproliferative effects than resveratrol. In comparative studies, TMS induced higher rates of apoptosis in cancer cells while maintaining lower toxicity to normal cells .

The biological activity of TMS can be attributed to several mechanisms:

- Apoptosis Induction : TMS activates both intrinsic and extrinsic apoptotic pathways through modulation of p53-target genes and other apoptotic regulators .

- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, inhibiting their proliferation .

- Signaling Pathway Modulation : TMS influences several transcription factors such as NF-κB and STAT3, which are involved in tumor progression and metastasis .

Data Table: Biological Activity Summary

| Cancer Type | Cell Line | Mechanism | Effect |

|---|---|---|---|

| Breast Cancer | A375 | Apoptosis induction via MAPK activation | Significant anti-proliferative |

| Ovarian Cancer | A-2780/SKOV-3 | Enhanced p53 activity; receptor-mediated apoptosis | Higher cytotoxicity than resveratrol |

| Melanoma | A375 | Cell cycle arrest; apoptosis | Inhibition of proliferation |

| Non-Small Cell Lung Cancer | H1975 | Calcium signaling; ER stress | Induction of autophagy |

Case Studies

- Study on Melanoma Cells : Research demonstrated that TMS effectively inhibited the proliferation of melanoma cells by inducing apoptosis through MAPK pathway activation. The study highlighted the compound's potential as a therapeutic agent against aggressive melanoma types .

- Ovarian Cancer Research : A comparative analysis revealed that TMS was more effective than its parent compound in inducing apoptosis in ovarian cancer cell lines. This suggests that structural modifications significantly enhance biological activity .

Propiedades

IUPAC Name |

1,2,3-trimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFQQRXTLIJXNY-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300535 | |

| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134029-62-2 | |

| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134029-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DMU-212 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134029622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.